

Application Note: Detailed Experimental Protocol for the Synthesis of 4-Ethylbenzophenone

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Compound of Interest

Compound Name: *4-Ethylbenzophenone*

Cat. No.: *B099735*

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Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of **4-Ethylbenzophenone**. The primary method detailed is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, a robust and widely used method for the preparation of aryl ketones. This protocol includes information on reagents, reaction setup, execution, work-up, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

4-Ethylbenzophenone is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and as a photoinitiator. The synthesis described herein is a classic example of an electrophilic aromatic substitution reaction, where an acyl group is introduced into an aromatic ring. The ethyl group on the benzene ring is an ortho-, para-director, and due to steric hindrance, the para-substituted product is predominantly formed.

Reaction Scheme

The synthesis of **4-Ethylbenzophenone** is achieved via the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, catalyzed by anhydrous aluminum chloride.

*Scheme 1: Friedel-Crafts acylation of ethylbenzene with benzoyl chloride to produce **4-ethylbenzophenone**.*

Experimental Protocol

Materials and Reagents:

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Moles	Notes
Anhydrous Aluminum Chloride	AlCl ₃	133.34	7.33 g	0.055	Corrosive, handle with care in a fume hood.
Benzoyl Chloride	C ₇ H ₅ ClO	140.57	7.03 g (5.8 mL)	0.050	Lachrymator, handle in a fume hood.
Ethylbenzene	C ₈ H ₁₀	106.17	5.84 g (6.7 mL)	0.055	Flammable.
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	~50 mL	-	Dry, anhydrous solvent.
Concentrated Hydrochloric Acid	HCl	36.46	~15 mL	-	Corrosive.
Saturated Sodium Bicarbonate Solution	NaHCO ₃	84.01	~40 mL	-	Used for neutralization.
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed	-	Drying agent.
Ethanol	C ₂ H ₅ OH	46.07	As needed	-	For recrystallization.
Hexanes	C ₆ H ₁₄	86.18	As needed	-	For recrystallization.

Equipment:

- 100 mL three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Standard laboratory glassware

Procedure:**1. Reaction Setup:**

- Assemble a 100 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
- Ensure all glassware is thoroughly dried in an oven before use to prevent the decomposition of the aluminum chloride catalyst.
- In a fume hood, place anhydrous aluminum chloride (7.33 g, 0.055 mol) into the reaction flask.
- Add 20 mL of dry dichloromethane to the flask and begin stirring to create a suspension.
- Cool the flask in an ice bath to 0-5 °C.

2. Addition of Reactants:

- In a separate dry beaker, prepare a solution of benzoyl chloride (5.8 mL, 0.050 mol) in 15 mL of dry dichloromethane.
- Transfer this solution to the dropping funnel.
- Add the benzoyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 20-30 minutes, maintaining the temperature between 0-5 °C.
- After the addition is complete, prepare a solution of ethylbenzene (6.7 mL, 0.055 mol) in 15 mL of dry dichloromethane.
- Add the ethylbenzene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

3. Reaction:

- Once the addition of ethylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

4. Work-up:

- Cool the reaction flask back down in an ice bath.
- Slowly and carefully quench the reaction by pouring the mixture over approximately 50 g of crushed ice in a 250 mL beaker.
- To dissolve the aluminum salts, slowly add ~15 mL of concentrated hydrochloric acid with stirring.
- Transfer the mixture to a separatory funnel.
- Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of dichloromethane.
- Combine all organic layers.

- Wash the combined organic layer sequentially with 20 mL of water, two 20 mL portions of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 20 mL of brine.

5. Isolation and Purification:

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent by gravity filtration.
- Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.
- Purify the crude **4-Ethylbenzophenone** by recrystallization. A suitable solvent system is a mixture of ethanol and hexanes. Dissolve the crude product in a minimal amount of hot ethanol and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/hexanes mixture, and dry under vacuum.

Data Presentation

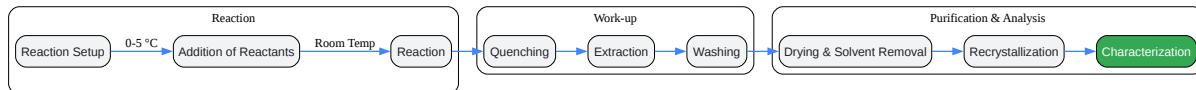
Expected Yield and Physical Properties:

Property	Value	Reference
Theoretical Yield	10.51 g	Calculated
Expected Experimental Yield	~60-78% (6.31 - 8.20 g)	[1]
Appearance	White to off-white solid	[2]
Melting Point	47-48 °C	
Molecular Weight	210.27 g/mol	[3]

Spectroscopic Data for Characterization:

Technique	Expected Peaks
¹ H NMR (CDCl ₃)	δ ~7.8 (d, 2H, Ar-H), δ ~7.7 (d, 2H, Ar-H), δ ~7.5 (t, 1H, Ar-H), δ ~7.4 (t, 2H, Ar-H), δ 2.7 (q, 2H, -CH ₂ -), δ 1.3 (t, 3H, -CH ₃)[4]
¹³ C NMR (CDCl ₃)	δ ~196 (C=O), δ ~149 (Ar-C), δ ~138 (Ar-C), δ ~132 (Ar-CH), δ ~130 (Ar-CH), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ 29 (-CH ₂ -), δ 15 (-CH ₃)
IR (KBr, cm ⁻¹)	~3030 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1655 (C=O ketone stretch)[4]

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **4-Ethylbenzophenone**.

Safety Precautions

- This experiment should be conducted in a well-ventilated fume hood.
- Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
- Anhydrous aluminum chloride is corrosive and reacts violently with water.
- Benzoyl chloride is a lachrymator and is corrosive.
- Dichloromethane is a volatile and potentially harmful solvent.

- Concentrated hydrochloric acid is highly corrosive.
- Handle all chemicals with care and dispose of waste according to institutional guidelines. **4-Ethylbenzophenone** is a skin irritant and is toxic to aquatic life with long-lasting effects.[3]

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